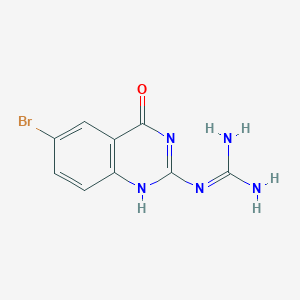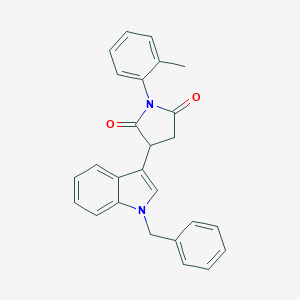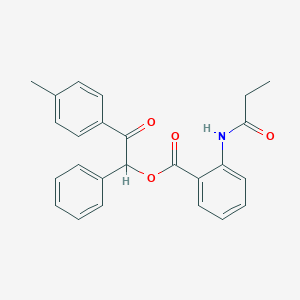
N-(6-溴-4-羟基喹唑啉-2-基)胍
描述
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C9H8BrN5O and a molecular weight of 282.11 g/mol. It is known for its potential use as a reagent in the preparation of 6,8-disubstituted 2-guanidino-4(3H)-quinazolinones, which are considered potential antifungal agents.
科学研究应用
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various quinazolinone derivatives, which have potential antifungal properties.
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and antifungal effects.
Medicine: Research is ongoing to explore the potential therapeutic applications of quinazolinone derivatives in treating fungal infections.
Industry: The compound and its derivatives may find applications in the development of new pharmaceuticals and agrochemicals.
准备方法
The synthesis of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine typically involves the reaction of 6-bromo-4-hydroxyquinazoline with guanidine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a basis for potential scale-up processes.
化学反应分析
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction:
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine and its derivatives involves interactions with specific molecular targets. These interactions can inhibit the growth of fungi by interfering with essential biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s antifungal activity suggests it may disrupt cell wall synthesis or other critical functions in fungal cells.
相似化合物的比较
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine can be compared with other similar compounds, such as:
- N-(6-chloro-4-hydroxyquinazolin-2-yl)guanidine
- N-(6-fluoro-4-hydroxyquinazolin-2-yl)guanidine
- N-(6-iodo-4-hydroxyquinazolin-2-yl)guanidine
These compounds share a similar quinazolinone core structure but differ in the halogen substituent at the 6-position. The uniqueness of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine lies in its specific bromine substituent, which may confer distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs.
属性
IUPAC Name |
2-(6-bromo-4-oxo-3H-quinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKZCSWWTVQVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-(4-ethoxyphenyl)-4-(3-methyl-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431944.png)
![6-Amino-3-(4-ethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431946.png)
![6-Amino-3-(4-ethoxyphenyl)-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431947.png)
![6-(2-methoxyphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B431954.png)
![6-tert-butyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B431955.png)



![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B432001.png)
![15-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B432003.png)
![5,5,13-trimethyl-14-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B432005.png)
![5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B432006.png)
![2-Allyl-3,8,8-trimethyl-8,9-dihydro-2H,6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B432007.png)
![benzyl 2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl ether](/img/structure/B432008.png)
